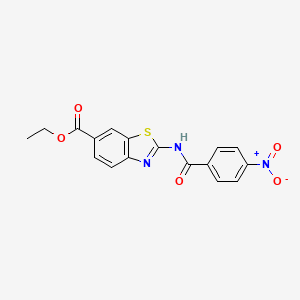![molecular formula C17H18N6O2S2 B7772761 N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7772761.png)
N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. .
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Compound “N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Compound “N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
Compound “N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has its own unique properties and applications, making them valuable in different scientific and industrial contexts.
Properties
IUPAC Name |
N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c24-14(20-22-16(26)18-12-7-3-1-4-8-12)11-15(25)21-23-17(27)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,20,24)(H,21,25)(H2,18,22,26)(H2,19,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSDBRHAZCEZJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=O)CC(=O)NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=O)CC(=O)NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

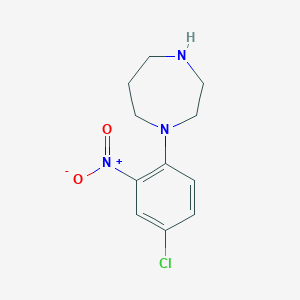
![2-[(4-fluoroanilino)methylidene]indene-1,3-dione](/img/structure/B7772690.png)
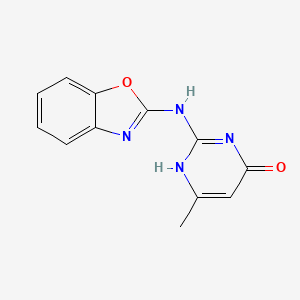
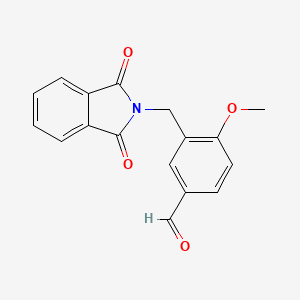
![3-amino-N-(2,5-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772721.png)
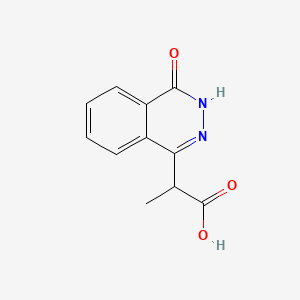
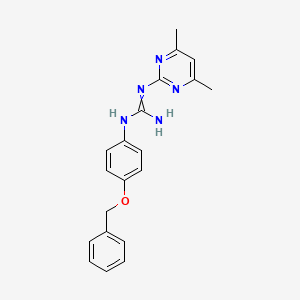
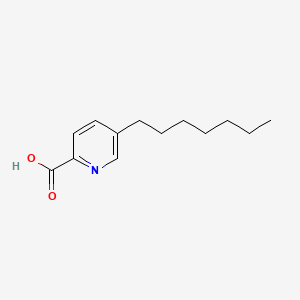
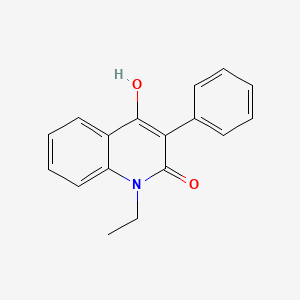
methyl}propanedioate](/img/structure/B7772782.png)
